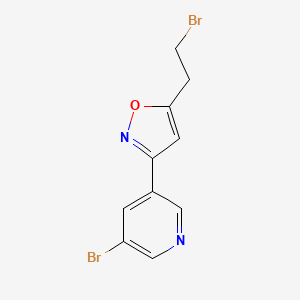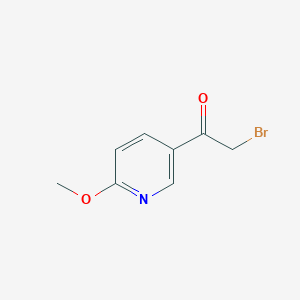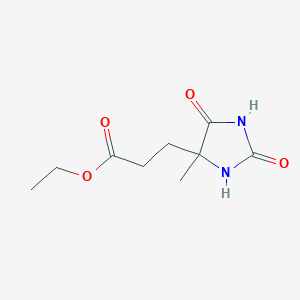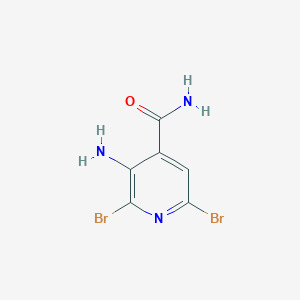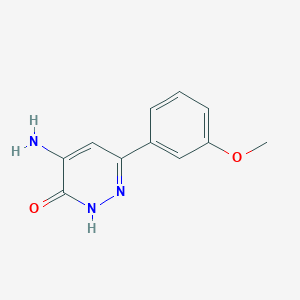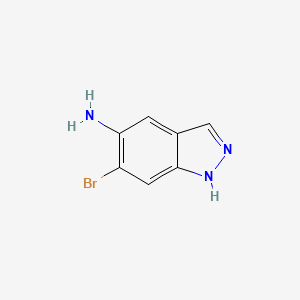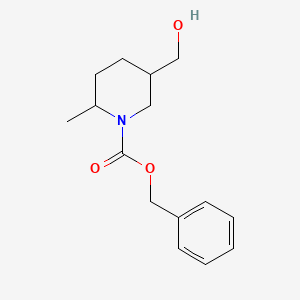![molecular formula C11H7BrN2O B1379925 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile CAS No. 1158735-32-0](/img/structure/B1379925.png)
3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is an organic compound with the molecular formula C11H7BrN2O. This compound features a benzonitrile moiety substituted with a 5-(bromomethyl)-3-isoxazolyl group. It is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of oximes with dipolarophiles under basic conditions. For example, diethyl-1-bromovinyl phosphonate can react with oximes to form 3,5-disubstituted isoxazoles . Another approach involves the use of a multi-component reaction (MCR) in a DMF/water mixture, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and phase transfer catalysts, can be applied to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can undergo Suzuki cross-coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted isoxazoles can be formed.
Coupling Products: Products of cross-coupling reactions include biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile involves its reactivity due to the presence of the bromomethyl group and the isoxazole ring. The bromomethyl group can undergo nucleophilic substitution, while the isoxazole ring can participate in various cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)benzonitrile: Similar structure but lacks the isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with similar isoxazole substitution patterns.
Eigenschaften
IUPAC Name |
3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIZWAZDSCHEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
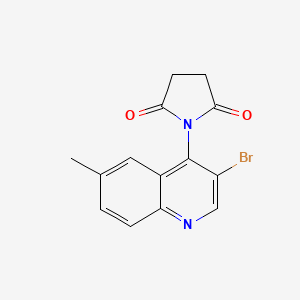
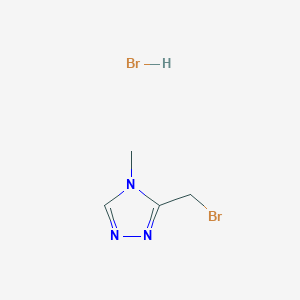
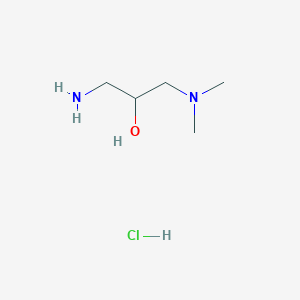
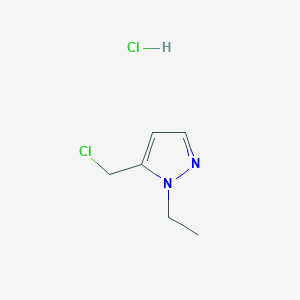
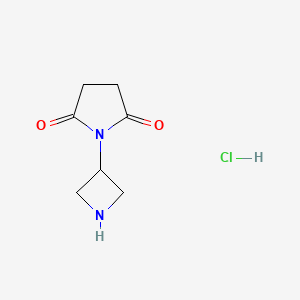
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
